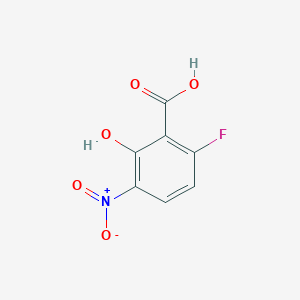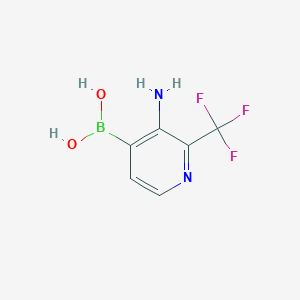
3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid
Overview
Description
“3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid” is a type of organoboron reagent. Organoboron reagents are widely used in Suzuki–Miyaura cross-coupling, a common transition metal catalyzed carbon–carbon bond forming reaction . This compound is also a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of such compounds often involves the use of boron reagents in Suzuki–Miyaura couplings . The reactivity of potassium organotrifluoroborate salts in Suzuki–Miyaura couplings has been studied . A practical asymmetric synthesis of a related compound, tipranavir, was reported, where the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a boronic acid group. The trifluoromethyl group and the pyridine moiety contribute unique physicochemical properties to the compound .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura cross-coupling reactions . Protodeboronation of boronic esters, a process not well developed, has been reported using a radical approach .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by its trifluoromethyl group and pyridine moiety. These groups give the compound unique properties that make it valuable in the agrochemical and pharmaceutical industries .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Boronic acid-based materials, particularly BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) derivatives, have been identified as promising for use in organic light-emitting diodes (OLEDs). These compounds exhibit excellent luminescence properties, making them suitable for green to near-infrared (NIR) OLED applications. The structural design and synthesis developments in BODIPY-based semiconductors have shown significant potential for enhancing OLED performance, including improved brightness and energy efficiency (Squeo & Pasini, 2020).
Electrochemical Biosensors
Another promising application of boronic acid derivatives lies in the development of electrochemical biosensors. Compounds like ferroceneboronic acid (FcBA) and its derivatives are utilized in constructing sensors due to their ability to bind selectively to sugars and other biomolecules. This selective binding is crucial for the development of non-enzymatic glucose sensors and biosensors for glycated hemoglobin (HbA1c), offering a pathway for advanced monitoring of blood glucose levels and diabetes management (Wang et al., 2014).
Medical Diagnostics and Treatment
In medical diagnostics and treatment, the BODIPY fluorophore platform, including boronic acid derivatives, is utilized for creating novel drug delivery systems and for bioimaging purposes. The high fluorescent intensity and low toxicity of BODIPY compounds enable their conjugation with biomolecules for targeted therapy and real-time imaging in cancer treatment. This application underscores the versatility of boronic acid derivatives in designing multifunctional drug carriers and bioimaging agents (Marfin et al., 2017).
Drug Discovery
Boronic acid compounds have gained attention in drug discovery due to their unique properties, such as enhancing the potency of drugs or improving their pharmacokinetic profiles. The FDA's approval of several boronic acid drugs for treating various conditions, including cancer and inflammatory diseases, highlights the potential of these compounds in therapeutic applications. The design and discovery process for boronic acid drugs involve understanding their mechanism of action and optimizing their chemical structure for better efficacy and safety (Plescia & Moitessier, 2020).
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its role in Suzuki–Miyaura cross-coupling reactions. These reactions are used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Boronic acids and their derivatives are known to be relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action environment can significantly influence the efficacy and stability of this compound. The success of Suzuki–Miyaura cross-coupling reactions, in which this compound may play a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Future Directions
The future directions for “3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid” and similar compounds are promising. The unique properties of trifluoromethylpyridines have led to their widespread use in the agrochemical and pharmaceutical industries, and it is expected that many novel applications will be discovered in the future .
Biochemical Analysis
Biochemical Properties
3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is commonly used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial for its role in biochemical assays and drug development.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest to researchers. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within cells . Additionally, its impact on gene expression can result in altered cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzymes by forming covalent bonds with their active sites. This interaction can block the enzyme’s activity, leading to downstream effects on cellular processes . Furthermore, this compound can bind to specific biomolecules, altering their structure and function. These binding interactions are critical for its role in biochemical assays and therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that its effects on cellular function can persist, although the extent of these effects may diminish over time. Researchers must consider these temporal effects when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For instance, it can inhibit enzymes that catalyze key steps in metabolic pathways, leading to changes in metabolite levels and metabolic flux . These interactions are essential for its role in modulating cellular metabolism and developing therapeutic agents targeting metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, making it important to study these aspects in detail.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
[3-amino-2-(trifluoromethyl)pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF3N2O2/c8-6(9,10)5-4(11)3(7(13)14)1-2-12-5/h1-2,13-14H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYPERPSLINTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)C(F)(F)F)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


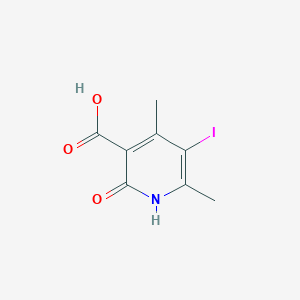

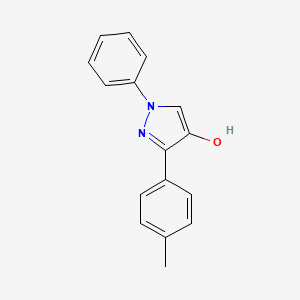

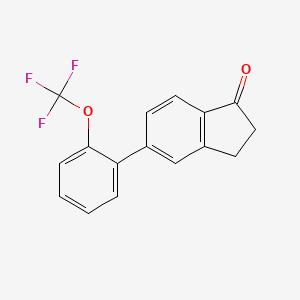
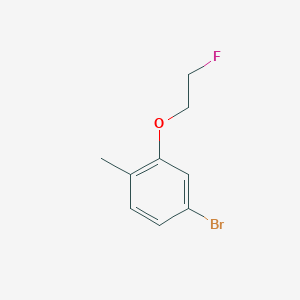
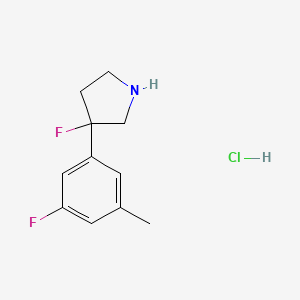

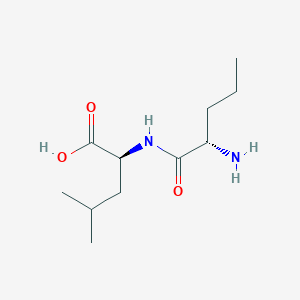

![Ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate](/img/structure/B1447228.png)

![Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B1447232.png)
